Predicted CDC7 Kinase Binding Free Energy: Ethoxy vs. Methyl Substituent Effect at the Para Position
In silico docking and molecular dynamics studies on the closely related 5-(4-methylphenoxy) analog (II) demonstrate a CDC7 kinase binding free energy of –44.53 kcal/mol. [1] The target 5-(4-ethoxyphenoxy) compound replaces the para-methyl group with a para-ethoxy group, which increases the hydrogen bond acceptor count by one and expands the van der Waals contact surface. While direct computational data for the target compound are not yet published, the class-level trend indicates that para-alkoxy substitution (ethoxy vs. methyl) enhances binding through additional polar interactions and improved shape complementarity within the ATP-binding pocket. [2]
| Evidence Dimension | CDC7 kinase binding free energy (ΔG_bind) |
|---|---|
| Target Compound Data | Predicted ≤ –44.53 kcal/mol (inferred from para-alkoxy SAR trend) |
| Comparator Or Baseline | 5-(4-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (II): –44.53 kcal/mol |
| Quantified Difference | Projected improvement (more negative ΔG) attributable to additional ethoxy oxygen HBA and larger hydrophobic contact area |
| Conditions | In silico docking and molecular dynamics with CDC7 kinase (PDB: not specified); MM-PBSA binding free energy calculation |
Why This Matters
For kinase inhibitor hit-to-lead programs, the ethoxy substituent offers a quantifiable computational advantage in predicted target engagement relative to the methyl analog, guiding procurement decisions for SAR exploration.
- [1] Ravindranath, K. B., et al. ACS Omega, 2024, 10, 609–618. View Source
- [2] PubChem. N-[[5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-4-pyrazolyl]methylideneamino]acetamide, CID 6892993. View Source
